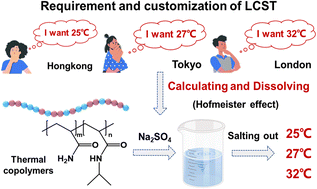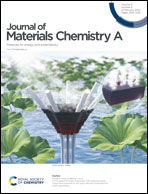Thermochromic smart windows with broad-range customizable responsive temperature via the Hofmeister effect†
Journal of Materials Chemistry A Pub Date: 2023-07-31 DOI: 10.1039/D3TA03781A
Abstract
Thermochromic smart windows exhibit intelligent building energy conservation once the ambient temperature is higher than their responsive temperature (Tr). However, most current smart windows regulate the light at an invariable Tr, which fails to meet the Tr requirements of various inhabitants in diverse climate conditions. Herein, we propose a novel Tr customization stratagem for thermochromic smart windows by tuning the low critical solution temperature of PNIPAM-derived thermally responsive materials (TRMs) via the Hofmeister effect. Density functional theory (DFT) calculations and molecular dynamics (MD) simulations successfully verify that the Tr is highly related to the number of hydrogen bonds and the interaction energy between TRMs and H2O and salts with the Hofmeister effect can effectively manipulate the hydrogen bonds and hydration structure around polymer chains. Therefore, specific salts can be introduced into the thermochromic system to adjust the Tr over a broad range by changing the type and concentration of salts. Additionally, a polynomial expression relating the concentration of salts and the Tr can be established to up/down customize the Tr of the corresponding smart windows predictably. This stratagem provides a cost-effective avenue for the popularization of thermochromic smart windows in different climate conditions together with remarkable optical modulation and building energy conservation (e.g., 128.4 MJ m−2 in Hong Kong), which is very helpful for accelerating the global low-carbon economy for sustainability.

Recommended Literature
- [1] M(C6H16N3)2(VO3)4 as heterogeneous catalysts. Study of three new hybrid vanadates of cobalt(ii), nickel(ii) and copper(ii) with 1-(2-aminoethyl)piperazonium†
- [2] The frequency-dependent AC photoresistance behavior of ZnO thin films grown on different sapphire substrates
- [3] Strong quenching of dye fluorescence in monomeric perylene orange/TMDC hybrid structures†
- [4] Construction of coordination polymers based on methylenebis(3,5-dimethylpyrazole) and varied aromatic carboxylic acids†
- [5] Surfactant-free synthesis of amphiphilic diblock copolymernanoparticlesvia nitroxide-mediated emulsion polymerization†
- [6] Rate coefficients in the polymerization of styrene
- [7] Ni–N synergy enhanced the synthesis of formic acid via CO2 hydrogenation under mild conditions†
- [8] Effect of UV radiation and altitude characteristics on the functional traits and leaf optical properties in Saxifraga hostii at the alpine and montane sites in the Slovenian Alps
- [9] Surface-enhanced Raman scattering-based detection of hazardous chemicals in various phases and matrices with plasmonic nanostructures
- [10] Non-covalent bonds in group 1 and group 2 elements: the ‘alkalene bond’†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 1733-55-7
-
CAS no.: 16034-43-8
-
CAS no.: 131525-50-3









